(2,5-Difluorophenyl)[5-(1,3-dioxolan-2-yl)pyridin-2-yl]methanone
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Overview
Description
(2,5-Difluorophenyl)[5-(1,3-dioxolan-2-yl)pyridin-2-yl]methanone is a chemical compound with the molecular formula C15H11F2NO3 and a molecular weight of 291.25 g/mol . This compound is characterized by the presence of a difluorophenyl group and a dioxolan-pyridinyl moiety, making it a unique structure in the realm of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Difluorophenyl)[5-(1,3-dioxolan-2-yl)pyridin-2-yl]methanone typically involves the reaction of 2,5-difluorobenzoyl chloride with 5-(1,3-dioxolan-2-yl)pyridine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature . The product is then purified using column chromatography to obtain the desired compound in high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and reduce production costs. The use of continuous flow reactors and automated purification systems can significantly improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2,5-Difluorophenyl)[5-(1,3-dioxolan-2-yl)pyridin-2-yl]methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2,5-Difluorophenyl)[5-(1,3-dioxolan-2-yl)pyridin-2-yl]methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,5-Difluorophenyl)[5-(1,3-dioxolan-2-yl)pyridin-2-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
(2,5-Difluorophenyl)[5-(1,3-dioxolan-2-yl)pyridin-2-yl]methanone: Characterized by the presence of difluorophenyl and dioxolan-pyridinyl groups.
(2,5-Difluorophenyl)[5-(1,3-dioxolan-2-yl)pyridin-2-yl]methanol: Similar structure but with a hydroxyl group instead of a carbonyl group.
(2,5-Difluorophenyl)[5-(1,3-dioxolan-2-yl)pyridin-2-yl]amine: Similar structure but with an amino group instead of a carbonyl group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
820224-50-8 |
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Molecular Formula |
C15H11F2NO3 |
Molecular Weight |
291.25 g/mol |
IUPAC Name |
(2,5-difluorophenyl)-[5-(1,3-dioxolan-2-yl)pyridin-2-yl]methanone |
InChI |
InChI=1S/C15H11F2NO3/c16-10-2-3-12(17)11(7-10)14(19)13-4-1-9(8-18-13)15-20-5-6-21-15/h1-4,7-8,15H,5-6H2 |
InChI Key |
SUEPMJBNFSOZIS-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=CN=C(C=C2)C(=O)C3=C(C=CC(=C3)F)F |
Origin of Product |
United States |
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